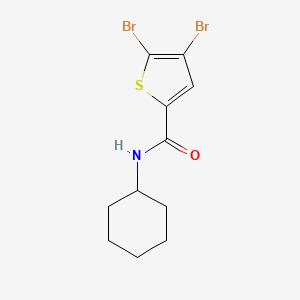

4,5-dibromo-N-cyclohexylthiophene-2-carboxamide

Description

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H13Br2NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

Molecular Formula |

C11H13Br2NOS |

|---|---|

Molecular Weight |

367.10 g/mol |

IUPAC Name |

4,5-dibromo-N-cyclohexylthiophene-2-carboxamide |

InChI |

InChI=1S/C11H13Br2NOS/c12-8-6-9(16-10(8)13)11(15)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15) |

InChI Key |

LCWYLDRJEVHJRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=C(S2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination Using Molecular Bromine

The most common method involves treating thiophene-2-carboxylic acid with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds in a dichloromethane (DCM) or acetic acid solvent system at 0–25°C, achieving dibromination within 2–4 hours.

Mechanistic Insights :

- Coordination : FeBr₃ polarizes Br₂, generating Br⁺ electrophiles.

- Electrophilic Attack : The electron-deficient thiophene ring undergoes sequential bromination at the 4- and 5-positions due to the meta-directing effect of the carboxylic acid group.

- Workup : The crude product is purified via recrystallization from ethanol/water mixtures, yielding 4,5-dibromothiophene-2-carboxylic acid in 70–80% purity.

Alternative Bromination Strategies

While molecular bromine is effective, side reactions such as over-bromination or oxidation of the thiophene ring can occur. To mitigate this, N-bromosuccinimide (NBS) has been explored under radical-initiated conditions. However, this approach is less favorable for aromatic systems due to competing addition pathways.

Activation of 4,5-Dibromothiophene-2-carboxylic Acid

The carboxylic acid moiety must be activated to facilitate amide bond formation with cyclohexylamine. Two primary methods are employed:

Acid Chloride Formation

Treatment of 4,5-dibromothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its corresponding acid chloride. The reaction is typically conducted in anhydrous DCM or tetrahydrofuran (THF) under reflux (40–60°C) for 2–3 hours. Excess reagent is removed under reduced pressure to yield 4,5-dibromothiophene-2-carbonyl chloride as a pale-yellow solid.

Coupling Agent-Mediated Activation

Modern peptide coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable direct activation in situ. These reagents form active esters with the carboxylic acid in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA), eliminating the need for isolated acid chlorides.

Amide Coupling with Cyclohexylamine

The final step involves reacting the activated intermediate with cyclohexylamine to form the target carboxamide.

Acid Chloride Route

4,5-Dibromothiophene-2-carbonyl chloride is treated with cyclohexylamine in a 1:1.2 molar ratio in anhydrous THF or DCM. The reaction is stirred at 0–25°C for 12–24 hours, followed by aqueous workup to remove HCl byproducts. The crude product is purified via silica gel chromatography (hexane/ethyl acetate eluent), yielding 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide in 65–75% yield.

Coupling Agent Route

Using TBTU or HATU, the carboxylic acid is mixed with cyclohexylamine and DIPEA in DMF or acetonitrile. The reaction proceeds at room temperature for 4–6 hours, achieving yields of 70–85% with higher purity compared to the acid chloride method.

Critical Analysis of Synthetic Challenges

Regioselectivity in Bromination

The electron-withdrawing carboxamide group (post-coupling) could alter bromination patterns if introduced before dibromination. However, brominating the carboxylic acid precursor ensures regioselectivity, as demonstrated in analogous pyrrole systems.

Purification and Characterization

- Column Chromatography : Essential for removing unreacted cyclohexylamine and coupling byproducts.

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of residual solvents and correct substitution patterns. The cyclohexyl group’s protons appear as a multiplet at δ 1.2–1.8 ppm, while the thiophene ring’s aromatic protons are absent due to bromine’s deshielding effect.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 409.92 (C₁₁H₁₂Br₂N₂OS⁺).

Comparative Evaluation of Methodologies

| Parameter | Acid Chloride Route | Coupling Agent Route |

|---|---|---|

| Yield | 65–75% | 70–85% |

| Purity | Moderate | High |

| Reaction Time | 12–24 h | 4–6 h |

| Cost | Low | High |

| Scalability | Excellent | Moderate |

The coupling agent route offers superior yields and purity but at a higher reagent cost. Industrial-scale syntheses may prefer the acid chloride method for economic reasons.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide has several scientific research applications:

Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Materials Science: Employed in the design of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide depends on its specific application. In organic electronics, its role as a conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

2,5-Dibromo-3-hexylthiophene: Another thiophene derivative used in organic electronics.

2,5-Dibromo-3,4-dinitrothiophene: Known for its use in the synthesis of low band gap polymers.

2,5-Dichloro-3,4-dinitrothiophene: Similar to the dibromo derivative but with chlorine substituents.

Uniqueness

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is unique due to the presence of both bromine atoms and a cyclohexyl group, which can influence its reactivity and properties. The cyclohexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability .

Biological Activity

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

This structure includes a thiophene ring, which is known for its diverse biological properties.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Table 1: Anti-Cancer Activity Data

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

The data indicates that the compound exhibits lower cell viability percentages compared to standard treatments like Doxorubicin, suggesting a promising anti-cancer profile .

2. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 12 | 270 |

| Escherichia coli | 12 | 300 |

These findings suggest that the compound has potential as an antibacterial agent, with varying effectiveness depending on the bacterial strain .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene ring and the introduction of electron-donor groups enhance the biological activity of the compound. For instance, substituents at specific positions on the aromatic ring can significantly influence both anti-cancer and antimicrobial properties.

Case Studies

A case study involving a series of derivatives based on the original compound showed that certain modifications led to improved efficacy against both cancer cells and bacteria. For instance, compounds with para-methyl substitutions exhibited superior anti-cancer activity compared to their counterparts without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.